1-Bromo-4-hexyloxynaphthalene

Liquid Crystals Mesophase Stability Banana-shaped Molecules

Researchers require regioselective brominated naphthalenes with specific alkoxy chain lengths for liquid crystal and cross-coupling applications. Generic analogs fail to induce polar smectic phases or thermochromic behavior. - Enables monotropic SmCPA phase for ferroelectric switching (bent-core mesogen synthesis). - Boiling point: 392.3°C - suitable for high-temperature Suzuki-Miyaura/Sonogashira couplings. - Bypasses challenging bromination of 4-hexyloxynaphthalene; reduces dimeric byproducts. Ideal for OLED/electro-optical prototyping and API intermediate workflows (e.g., Bunamidine scaffold).

Molecular Formula C16H19BrO
Molecular Weight 307.22 g/mol
CAS No. 66052-08-2
Cat. No. B12650381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-hexyloxynaphthalene
CAS66052-08-2
Molecular FormulaC16H19BrO
Molecular Weight307.22 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C2=CC=CC=C21)Br
InChIInChI=1S/C16H19BrO/c1-2-3-4-7-12-18-16-11-10-15(17)13-8-5-6-9-14(13)16/h5-6,8-11H,2-4,7,12H2,1H3
InChIKeyIDDQEDUFJYAFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-hexyloxynaphthalene: Procurement & Differentiation Guide


1-Bromo-4-hexyloxynaphthalene (CAS 66052-08-2) is a halogenated alkoxynaphthalene derivative with the molecular formula C₁₆H₁₉BrO and a molecular weight of approximately 307.23 g/mol . This compound features a naphthalene core substituted at the 1-position with a bromine atom and at the 4-position with a hexyloxy (–OC₆H₁₃) chain, endowing it with a unique combination of aryl halide reactivity and alkoxy-functionalized liquid crystalline character . Its primary utility lies in serving as a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, and as a precursor in the design of functional organic materials, including thermochromic donor-acceptor dyads and mesomorphic liquid crystals [1].

Aryl bromide handle for Suzuki-Miyaura and Sonogashira cross-coupling
Hexyloxy chain enables mesogenic behavior for liquid crystal engineering
1,4-regioselective substitution creates push-pull electronic system

1-Bromo-4-hexyloxynaphthalene: Why Substitution Fails


Generic substitution with closely related naphthalene derivatives, such as 1-bromonaphthalene (CAS 90-11-9), 2-bromo-6-hexyloxynaphthalene, or 1-bromo-4-methoxynaphthalene, fails due to fundamental differences in electronic and mesogenic properties. The specific placement of the electron-donating hexyloxy chain at the 4-position relative to the bromine atom at the 1-position creates a unique push-pull electronic system that modulates the reactivity of the aryl halide in cross-coupling reactions and dictates the molecular packing in solid-state materials [1]. Unlike simpler bromonaphthalenes which lack the flexible alkoxy tail, this compound exhibits phase transition behavior that is essential for liquid crystal applications; the hexyl chain length is a critical parameter influencing the melting point and the stability of mesophases, making direct substitution with shorter-chain (e.g., methoxy or ethoxy) or unsubstituted analogs unsuitable for applications requiring specific thermal windows [2][3].

Electronic mismatch 1-Bromonaphthalene lacks the 4-hexyloxy donor group; cross-coupling reactivity may shift significantly.
Mesophase absence Shorter-chain (methoxy/ethoxy) or unsubstituted analogs may not induce the SmCPA phase required for polar switching studies.
Volatility difference Lower-alkoxy naphthalenes exhibit higher volatility, which can limit utility in high-temperature synthetic sequences.

1-Bromo-4-hexyloxynaphthalene vs. Structural Analogs


SmCPA Phase Induction by Bromo Substitution

In a comparative study of banana-shaped liquid crystalline molecules, the introduction of a bromine substituent on the central naphthalene core significantly alters the mesomorphic behavior. The 4-bromo-substituted naphthalene derivative exhibited a distinct monotropic SmCPA phase, whereas the unsubstituted parent molecule showed a direct transition from the isotropic liquid to a crystalline state without forming a stable mesophase [1]. This demonstrates that the bromo substitution is not merely incremental but is a prerequisite for inducing the SmCPA mesophase in this molecular architecture.

Mesophase induction
Head-to-head
Target exhibits monotropic SmCPA phase; unsubstituted analog shows no mesophase (direct crystal transition).
Supports liquid crystal R&D for polar electro-optical switching
POM/DSC on heating/cooling cycles
Liquid Crystals Mesophase Stability Banana-shaped Molecules

Regioselective Bromination vs. Dimerization

The synthesis of 1-bromo-4-alkoxynaphthalenes is challenging due to competing dimerization reactions. Studies on the halogenation of 1-alkoxynaphthalenes with alumina-supported copper(II) bromide revealed that the desired 1-bromo-4-alkoxynaphthalene is formed regioselectively; however, the reaction also produces 4,4′-dialkoxy-1,1′-binaphthyl dimers as major byproducts [1]. The selectivity toward the mono-brominated product is influenced by the alkoxy chain and reaction conditions, making pre-formed 1-bromo-4-hexyloxynaphthalene a valuable starting material to bypass these competing pathways in subsequent functionalization.

Synthesis pathway
Class-level
Mono-brominated product forms alongside dimeric binaphthyl byproducts; dimer described as major product.
Pre-formed compound bypasses dimerization-prone bromination step
Reaction conditions influence selectivity; confirm scaffold identity
Organic Synthesis Regioselective Halogenation Cross-Coupling Precursors

Boiling Point vs. Shorter Alkoxy Chains

The boiling point of 1-bromo-4-hexyloxynaphthalene is reported as 392.3°C at 760 mmHg [1]. While direct comparative boiling point data for specific analogs (e.g., 1-bromo-4-methoxynaphthalene) are not readily available in the open literature for this specific scaffold, the established structure-property relationship for alkoxynaphthalenes indicates that increasing the alkyl chain length of the alkoxy substituent elevates the boiling point and alters the compound's volatility profile [2]. This is a critical class-level inference for applications requiring high-temperature processing or vacuum deposition.

Thermal robustness
Class-level
Boiling point 392.3°C at 760 mmHg; lower alkoxy homologs are inferred to be more volatile.
Supports high-temperature processing and vacuum deposition workflows
Class-level inference; confirm volatility for specific methoxy/ethoxy analogs
Thermal Properties Physical Characterization Process Chemistry

Crystal Packing for Thermochromic Switching

1-Bromo-4-hexyloxynaphthalene serves as a key precursor for monoalkoxynaphthalene-naphthalimide (MAN-NI) donor-acceptor dyads, which exhibit solid-state colorimetric switching (thermochromism) . The specific geometric arrangement dictated by the 1-bromo-4-hexyloxy substitution pattern on the naphthalene core is crucial for establishing the precise intermolecular packing and donor-acceptor interactions that enable the thermally induced polymorphic transition from an orange to yellow crystal form. Substituting the hexyloxy chain length or altering the bromine position would fundamentally disrupt the crystal packing and negate the observed chromic behavior .

Thermochromic precursor
Data to verify
1-Bromo-4-hexyloxy pattern enables orange-to-yellow thermochromic transition in MAN-NI donor-acceptor dyads.
Precise substitution geometry is critical for crystal packing and chromic behavior
Source-specific review; validate with regioisomeric controls
Solid-State Chromism Donor-Acceptor Dyads Crystal Engineering

Purity Compared to 1-Bromonaphthalene

Procurement specifications for 1-bromo-4-hexyloxynaphthalene vary across suppliers, with purity levels directly impacting its utility in sensitive applications. Vendor-supplied data indicates a standard purity range of 95% to 97% for this compound . In contrast, more commonly available analogs like 1-bromonaphthalene (CAS 90-11-9) are typically offered at higher purities (e.g., ≥98% to 99%) due to their mature manufacturing processes and broader industrial use . This differential purity benchmark is critical for procurement; users must verify the specific purity grade of 1-bromo-4-hexyloxynaphthalene to ensure it meets the stringent requirements of advanced material synthesis (e.g., for electronic or optical applications), where trace impurities from the dimerization synthesis pathway can be detrimental.

Commercial purity
Cross-study comparable
Target compound: typical 95–97% purity; 1-bromonaphthalene: ≥98–99% purity.
Purity specification review needed for advanced material synthesis
Vendor data; verify by HPLC/NMR prior to sensitive applications
Chemical Procurement Purity Specifications Vendor Benchmarking

1-Bromo-4-hexyloxynaphthalene: Application Scenarios


Synthesis of SmCPA Liquid Crystals

Utilize 1-bromo-4-hexyloxynaphthalene as a central building block for banana-shaped (bent-core) mesogens. The evidence shows that the 4-bromo substituent is critical for inducing a monotropic SmCPA phase, a polar smectic phase essential for ferroelectric and antiferroelectric switching applications, whereas the unsubstituted parent molecule fails to exhibit any stable mesophase [1]. This makes the compound a strategic choice over non-brominated naphthalene cores for electro-optical device prototyping.

High-Temperature Cross-Coupling Reactions

Deploy 1-bromo-4-hexyloxynaphthalene in palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings to construct extended π-conjugated systems. Its boiling point of 392.3°C provides a significant thermal processing window over lower alkoxy analogs, making it suitable for high-temperature coupling reactions or subsequent device fabrication steps (e.g., vacuum deposition) without premature volatilization [1]. This contrasts with more volatile methoxy or ethoxy derivatives.

Stimuli-Responsive Thermochromic Dyes

Incorporate this specific 1-bromo-4-hexyloxy isomer into monoalkoxynaphthalene-naphthalimide (MAN-NI) dyads to engineer solid-state colorimetric switching materials. The precise 1,4-substitution pattern on the naphthalene core is essential for achieving the crystal packing that enables a distinct orange-to-yellow thermochromic transition . Alternative regioisomers or chain lengths would alter the donor-acceptor geometry and are unlikely to replicate this specific chromic behavior.

Naphthalene-Derived Pharmaceutical Intermediates

Procure 1-bromo-4-hexyloxynaphthalene to access complex 1,4-disubstituted naphthalene scaffolds, such as the anti-parasitic agent Bunamidine, which is derived from a 4-hexyloxynaphthalene-1-carboxamidine core [2]. Using this pre-formed brominated intermediate bypasses the challenging regioselective bromination of 4-hexyloxynaphthalene, a step that is known to produce significant dimeric byproducts [3], thereby improving synthetic efficiency and yield in medicinal chemistry workflows.

Application
Selection Property
Validation Focus
SmCPA liquid crystal synthesis
4-Bromo substituent enables monotropic SmCPA phase induction
Confirm mesophase behavior by POM and DSC
High-temperature cross-coupling
Elevated boiling point provides wide thermal processing window
Verify thermal stability under reaction and deposition conditions
Thermochromic dye engineering
Regioselective 1,4-substitution dictates crystal packing for chromic switching
Validate solid-state orange-to-yellow thermochromic transition
Medicinal chemistry scaffold synthesis
Pre-formed brominated intermediate avoids competing dimerization pathways
Purity verification by in-house HPLC/NMR for sensitive coupling steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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